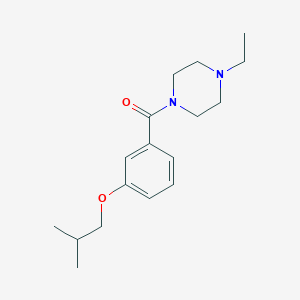

1-ethyl-4-(3-isobutoxybenzoyl)piperazine

Description

1-Ethyl-4-(3-isobutoxybenzoyl)piperazine is a piperazine derivative characterized by a 1-ethyl group and a 3-isobutoxybenzoyl substituent at the N-1 and N-4 positions of the piperazine ring, respectively (Figure 1).

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-4-18-8-10-19(11-9-18)17(20)15-6-5-7-16(12-15)21-13-14(2)3/h5-7,12,14H,4,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDAEHKMHLDIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine derivatives exhibit significant variability in biological activity based on substituent chemistry. Key analogs include:

Key Observations :

- Bulk and Polarity : The 3-isobutoxybenzoyl group in the target compound is bulkier and more lipophilic than smaller substituents (e.g., nitrophenyl in ), which may enhance membrane permeability but reduce aqueous solubility compared to ethylene-spaced analogs like 8ac .

- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the piperazine ring against metabolic deethylation, whereas electron-donating groups (e.g., isobutoxy) could increase metabolic susceptibility .

Pharmacological Activity

Receptor Targeting :

- Serotonin 5-HT1A Receptors: Compounds with a three-carbon linker between piperazine and aromatic moieties (e.g., coumarin derivatives in ) show subnanomolar affinity for 5-HT1A. The target compound’s benzoyl group may sterically hinder receptor interaction unless optimized with a spacer .

- Melanocortin-4 (MC4) Receptors: MCL0129 () demonstrates anxiolytic and antidepressant effects via MC4 antagonism. The isobutoxybenzoyl group’s bulk may limit similar activity unless tailored for MC4 binding .

Enzyme Inhibition :

- ERCC1-XPF Endonuclease : Piperazine derivatives with calculated binding affinities ≤-17.78 kcal/mol (e.g., compound 6 in ) inhibit ERCC1-XPF. The target compound’s 3-isobutoxybenzoyl group could enhance binding through hydrophobic interactions, though computational validation is needed .

- PARP-1: Piperazine-substituted naphthoquinones () show selectivity for PARP-1. The target compound’s substituent may confer similar specificity if aligned with the enzyme’s active site .

Solubility and Physicochemical Properties

Data from quinolone-piperazine hybrids () highlight the impact of substituents on solubility and pKa:

| Compound Type () | Spacer | Solubility (μM) | pKa |

|---|---|---|---|

| Direct attachment (e.g., 8a) | None | <20 | ≤3.8 |

| Ethylene spacer (e.g., 8ac) | -CH2CH2- | 80+ | 6–7 |

| Methylene spacer (e.g., 8j) | -CH2- | 80+ | ~5.0 |

Introducing a spacer or polar substituents could improve solubility .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation (). For example:

- Deethylation : Observed in piperazine-containing compounds (, Metabolites A and B).

- Oxidation : Piperazine N-oxides (e.g., metabolite C in ) are common.

The target compound’s ethyl group may increase susceptibility to deethylation compared to bulkier substituents (e.g., benzyl in 8b) . Isosteric replacement (e.g., morpholine) could mitigate this but may reduce potency .

Binding Affinity and Selectivity

Molecular dynamics simulations () reveal that side-chain modifications critically influence binding. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.